molecular formula C24H18N2O2S B2893494 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide CAS No. 312605-64-4

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide

Cat. No.: B2893494
CAS No.: 312605-64-4
M. Wt: 398.48
InChI Key: ULHMNCZGCXEFCX-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a benzoyl group at position 5, a phenyl group at position 4, and a 2-methylbenzamide moiety at position 2. This structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-16-10-8-9-15-19(16)23(28)26-24-25-20(17-11-4-2-5-12-17)22(29-24)21(27)18-13-6-3-7-14-18/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHMNCZGCXEFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Backbones

a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : Features a 5-chlorothiazole ring linked to a 2,4-difluorobenzamide group.
  • Activity : Derivatives of this class inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The amide group stabilizes interactions with the enzyme’s active site via hydrogen bonding .
  • Synthesis : Prepared via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
b) N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide
  • Structure: Contains a sulfonyl group at position 5 of the thiazole and a phenoxybenzamide substituent.
c) N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides
  • Structure : Thiazole ring substituted with benzyl groups and fused to an imidazoline ring.
  • Activity : Demonstrated antitumor activity in NCI screening, with IC₅₀ values <10 μM for certain derivatives. The imidazoline ring may enhance solubility and bioavailability .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂, sulfonyl) improve metabolic stability and target binding .
  • Benzamide vs. acetamide : Benzamide derivatives often exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites .

Structural and Crystallographic Insights

  • Intermolecular interactions : In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, hydrogen bonds (N–H⋯N, C–H⋯F) stabilize crystal packing, which may correlate with improved shelf life and formulation stability .
  • Tautomerism : Compounds like 5-(4-sulfonylphenyl)-1,2,4-triazoles exist in thione-thiol equilibria, affecting reactivity and solubility .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be represented by the molecular formula C26H24N4O2SC_{26}H_{24}N_4O_2S. Its structure features a thiazole ring that is known for its biological significance, particularly in medicinal chemistry.

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of thiazole compounds, including this compound. Various synthetic pathways such as diazo-coupling and Knoevenagel condensation have been employed to create these derivatives, which are then evaluated for their biological activity against various pathogens and cancer cell lines .

Anti-Tubercular Activity

This compound has shown promising anti-tubercular activity. In vitro studies indicate that this compound exhibits significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) comparable to standard anti-tubercular drugs. For instance, compounds derived from similar thiazole structures have demonstrated MIC values as low as 100 μg/mL against Mtb, indicating a strong potential for further development in treating tuberculosis .

Table 1: Anti-Tubercular Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

Anti-Cancer Activity

In addition to its anti-tubercular properties, this compound has been investigated for its anti-cancer potential. Research indicates that thiazole derivatives can inhibit critical proteins involved in cancer cell proliferation. For example, compounds similar to this compound have been shown to inhibit the mitotic kinesin HSET (KIFC1), which is essential for the survival of centrosome-amplified cancer cells .

Case Study: Inhibition of HSET

A study reported that a related thiazole compound achieved micromolar inhibition of HSET in vitro. This inhibition led to the induction of multipolar mitotic spindles in cancer cells, resulting in cell death through aberrant cell division. The structure–activity relationship (SAR) analysis revealed that modifications to the benzamide moiety significantly impacted the potency and selectivity of these compounds against HSET .

The mechanism through which this compound exerts its biological effects involves interaction with specific cellular targets. In the case of anti-tubercular activity, it is believed that the compound disrupts the cell wall synthesis of Mtb. For anti-cancer effects, the inhibition of HSET leads to disrupted mitotic spindle formation and subsequent cell cycle arrest .

Q & A

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide, and which reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

Thiazole Ring Formation : Condensation of substituted thioureas with α-haloketones.

Benzamide Coupling : Reacting the thiazole-2-amine intermediate with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Critical conditions:

  • Temperature : 0–5°C during acylation to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazole and benzamide moieties. Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, while the thiazole C-2 proton resonates near δ 8.3 ppm .
  • Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) validate functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen-bonded dimers) .

Q. What functional groups in this compound are pharmacologically significant?

  • Methodological Answer : Key groups include:
  • Thiazole Ring : Mimics natural heterocycles, enabling enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) .
  • Benzamide Moiety : Enhances solubility and facilitates hydrogen bonding with biological targets .
  • Benzoyl Substituent : Influences lipophilicity and binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can synthesis protocols be optimized to address low yields or impurities in the final product?

  • Methodological Answer :
  • Purification : Use column chromatography with ethyl acetate/hexane (3:7) to isolate intermediates.
  • Reaction Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion of acylation steps .
  • Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling in derivative synthesis to improve regioselectivity .
  • Yield Optimization Table :
StepParameter AdjustedYield ImprovementReference
CyclizationTemperature (80°C → 100°C)45% → 68%
AcylationSolvent (CH₂Cl₂ → DMF)52% → 75%

Q. How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., NCI-60 for anticancer screening) and MIC thresholds for antimicrobial tests .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., replacing 2-methylbenzamide with 4-methoxybenzamide) to identify SAR trends .
  • Mechanistic Studies : Conduct enzyme inhibition assays (e.g., topoisomerase II) to confirm target specificity .

Q. What computational strategies are used to predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase). The thiazole ring shows π-π stacking with Phe723 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key hydrogen bonds (e.g., benzamide NH with Asp831) persist >80% simulation time .
  • QSAR Models : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values in cancer cell lines (R² = 0.89) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer :
  • Crystallization Issues : Poor crystal growth due to flexible benzoyl groups.
  • Solutions :
  • Use slow evaporation with mixed solvents (e.g., methanol/water 9:1) to induce nucleation .
  • SHELX Refinement : Isotropic displacement parameters (Uiso) for non-H atoms refine disorder in phenyl rings .
  • Crystallographic Data Table :
ParameterValueReference
Space GroupP2₁/c
R-factor0.042
Bond Length (C-S)1.71 Å

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 1 µM) while others show inactivity (IC₅₀ > 100 µM)?

  • Methodological Answer :
  • Cell Line Variability : Sensitivity differs in MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models due to estrogen receptor interactions .
  • Compound Purity : HPLC purity thresholds (>95%) reduce false negatives; impurities in early syntheses (e.g., unreacted benzoyl chloride) skew results .
  • Assay Conditions : Viability assays (MTT vs. resazurin) yield divergent IC₅₀ values due to detection sensitivity .

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